BPTU

GPCR Pharmacology Allosteric Modulation Signal Transduction

BPTU (BMS-646786) is a non-nucleotide, small-molecule antagonist of the human P2Y1 purinergic receptor. It is structurally and mechanistically distinct from conventional nucleotide-based orthosteric antagonists, as X-ray crystallography studies have confirmed BPTU binds to a unique allosteric pocket on the external lipid interface of the receptor, making it the first structurally characterized GPCR ligand located entirely outside the transmembrane helical bundle.

Molecular Formula C23H22F3N3O3
Molecular Weight 445.4 g/mol
Cat. No. B15571646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPTU
Molecular FormulaC23H22F3N3O3
Molecular Weight445.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
InChIKeyAHFLGPTXSIRAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPTU (BMS-646786): A First-in-Class Allosteric P2Y1 Receptor Antagonist for Differentiated Pharmacology Research


BPTU (BMS-646786) is a non-nucleotide, small-molecule antagonist of the human P2Y1 purinergic receptor [1]. It is structurally and mechanistically distinct from conventional nucleotide-based orthosteric antagonists, as X-ray crystallography studies have confirmed BPTU binds to a unique allosteric pocket on the external lipid interface of the receptor, making it the first structurally characterized GPCR ligand located entirely outside the transmembrane helical bundle [2]. This compound is a critical research tool for probing P2Y1-mediated signaling in thrombosis and gastrointestinal motility models [3].

Why BPTU Cannot Be Interchanged with MRS2500 or Other Nucleotide-Based P2Y1 Antagonists


Substituting BPTU with an orthosteric antagonist like MRS2500, or another P2Y1 antagonist, will lead to fundamentally different experimental outcomes due to their distinct binding sites and modes of antagonism. BPTU binds to an external allosteric pocket on the receptor-lipid interface, whereas MRS2500 occupies the orthosteric binding site within the helical bundle [1]. This spatial distinction results in BPTU exhibiting probe- and pathway-dependent antagonism that can be surmountable or insurmountable depending on the specific signaling pathway and agonist used, a functional signature not observed with the purely surmountable, competitive antagonist MRS2500 [2]. These mechanistic differences invalidate direct functional substitution without a complete re-evaluation of the pharmacological profile.

Quantitative Evidence Differentiating BPTU from Orthosteric Antagonists for Targeted Procurement


Divergent Antagonism Modes: BPTU's Pathway-Dependent Insurmountability vs. MRS2500's Uniform Surmountability

In a direct head-to-head comparison of functional antagonism, BPTU and MRS2500 exhibit divergent behaviors. BPTU antagonism is dependent on the signaling pathway: it is surmountable (parallel rightward shift) for ERK1/2 activation but insurmountable (suppresses Emax) for GTPγS binding and β-arrestin2 recruitment when using the agonist 2MeSADP [1]. In contrast, MRS2500 consistently acts as a surmountable antagonist, producing parallel rightward shifts in concentration-response curves across all signaling pathways tested [1].

GPCR Pharmacology Allosteric Modulation Signal Transduction

Species-Dependent Potency: BPTU Exhibits >100-Fold Difference in Functional EC50 Between Mouse and Pig Colon

Cross-study data reveal a profound species-dependent potency for BPTU. In the mouse colon, BPTU blocks nerve-mediated inhibitory responses with an EC50 of 0.06 µM [1]. In contrast, in the pig colon, the EC50 for inhibiting EFS-induced smooth muscle relaxations is approximately 35 µM, a >500-fold decrease in potency [2]. This contrasts with the behavior of the orthosteric antagonist MRS2500, which consistently abolishes responses across species at a concentration of 1 µM [2].

Gastrointestinal Pharmacology Purinergic Signaling Translational Research

Superior P2Y1 Subtype Selectivity: BPTU Demonstrates >800-Fold Selectivity over Closely Related P2Y Receptors

BPTU exhibits a high degree of selectivity for the P2Y1 receptor. It has a binding affinity (Ki) of 6 nM for the human P2Y1 receptor [1]. In direct comparison, it shows no significant affinity for other P2Y receptor subtypes, including P2Y2, P2Y6, P2Y11, P2Y12, and P2Y14, with Ki values >5 µM (or >3.5 µM) across these targets [1][2].

Receptor Selectivity Off-Target Profiling Chemical Biology

In Vivo Antithrombotic Efficacy: BPTU Reduces Thrombus Weight by 68% in a Rat Arterial Thrombosis Model

BPTU demonstrates significant in vivo antithrombotic activity in a preclinical model. In a rat model of iron chloride (FeCl3)-induced arterial thrombosis, intravenous administration of BPTU (10 mg/kg bolus + 10 mg/kg/hr infusion) resulted in a 68% reduction in thrombus weight compared to vehicle control [1].

Thrombosis In Vivo Pharmacology Cardiovascular Research

Physicochemical Differentiation: BPTU is a Non-Nucleotide, Orally Bioavailable Small Molecule with Favorable Solubility

BPTU is chemically distinct from nucleotide-based P2Y1 antagonists like MRS2500. It is a non-nucleotide, small molecule urea derivative with a molecular weight of 445.43 and a cLogP that confers favorable physicochemical properties [1]. Unlike MRS2500, which is a nucleotide analog, BPTU demonstrates reasonable plasma exposure, clearance, and half-life with moderate oral bioavailability in preclinical species . It also exhibits high solubility in DMSO and ethanol (up to 100 mM) .

Medicinal Chemistry Drug Discovery ADME Properties

Defined Research Scenarios Leveraging BPTU's Unique Allosteric Profile for High-Impact Studies


Investigating Biased Signaling and Functional Selectivity at the P2Y1 Receptor

As detailed in Section 3, BPTU exhibits a unique, pathway-dependent antagonism that is not seen with orthosteric antagonists like MRS2500 [1]. Therefore, BPTU is the definitive tool for studies aimed at dissecting P2Y1R signal transduction. Researchers can use BPTU to selectively probe the contributions of G protein (e.g., GTPγS binding) versus β-arrestin pathways to downstream physiological responses, enabling the identification of biased signaling fingerprints.

Preclinical Rodent Models of Thrombosis for P2Y1 Target Validation

BPTU's validated in vivo efficacy in a rat arterial thrombosis model (68% thrombus weight reduction [1]) and its high selectivity for P2Y1 over other P2Y subtypes [2] make it an ideal chemical probe for target validation studies. It is specifically suited for investigating the role of P2Y1 in thrombosis, separate from P2Y12, in rodent models where its oral bioavailability facilitates chronic dosing regimens [3].

Mechanistic Studies of Purinergic Neuromuscular Transmission in Rodent Gastrointestinal Tract

BPTU is a potent antagonist of P2Y1-mediated inhibitory neuromuscular responses in the rodent gastrointestinal tract, with EC50 values ranging from 0.06 to 0.3 µM in mouse and rat colon [1]. This makes BPTU a valuable tool for electrophysiological and myographic studies exploring purinergic neurotransmission in rodent models of GI motility. However, researchers should avoid using BPTU in human or porcine tissue studies, where it has been shown to be ineffective at concentrations up to 100 µM [2].

Structural Biology and Allosteric Drug Discovery Campaigns

BPTU holds the distinction of being the first structurally characterized GPCR ligand to bind entirely outside the helical bundle, to the receptor-lipid interface [1]. Its co-crystal structure with the human P2Y1R (PDB: 4XNV) provides an invaluable template for computational chemists and structural biologists engaged in rational drug design. BPTU can serve as a starting point for medicinal chemistry optimization of novel allosteric P2Y1 antagonists with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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